Lophophorine

Neuropsychopharmacology Natural Product Screening Structure-Activity Relationship

Researchers studying convulsant mechanisms face a critical gap: most peyote alkaloids are either serotonergic psychedelics (mescaline) or sedatives (pellotine), leaving no selective probe for excitotoxicity. Lophophorine fills this void as a non-hallucinogenic tetrahydroisoquinoline with strychnine-like convulsant activity (LD50 15-20 mg/kg i.v., rabbit) and moderate GluA1 AMPA receptor antagonism (IC50 2.80 μM). • Pharmacologically distinct from co-occurring peyote alkaloids-no 5-HT2A psychedelic activity • Verified analytical identity: Kovats retention index 1850 (methyl silicone GC), unique EI mass spectrum for forensic toxicology • Supplied as ≥98% pure reference standard; full Certificate of Analysis included

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 17627-78-0
Cat. No. B1675078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLophophorine
CAS17627-78-0
SynonymsLophophorine;  N-Methylanhalonine; 
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1C2=C3C(=C(C=C2CCN1C)OC)OCO3
InChIInChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1
InChIKeyPNFBXEKHLUDPIM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lophophorine (CAS 17627-78-0): A Non-Hallucinogenic Tetrahydroisoquinoline Alkaloid with Distinct Convulsant Profile


Lophophorine (CAS 17627-78-0), also known as N-methylanhalonine, is a tetrahydroisoquinoline alkaloid (C13H17NO3, MW: 235.28 g/mol) isolated primarily from cacti of the Lophophora genus, including the peyote cactus Lophophora williamsii [1]. It is a nonphenolic alkaloid with a methylenedioxy group, distinct from the more abundant phenolic tetrahydroisoquinolines in the same source [2]. Unlike its well-known co-constituent mescaline, lophophorine lacks hallucinogenic effects in humans at tested doses [3]. Its pharmacological profile is characterized by potent convulsant activity and significant toxicity in animal models, with a reported intravenous LD50 of 15–20 mg/kg in rabbits [4].

Why Lophophorine Cannot Be Simply Substituted with Other Peyote Alkaloids


Generic substitution among peyote alkaloids is scientifically unsound due to profound divergence in their pharmacological signatures. While compounds like mescaline, pellotine, anhalonine, and lophophorine share a common botanical source and tetrahydroisoquinoline core, they exhibit distinct, and often opposing, in vivo and in vitro effects [1]. For instance, mescaline is a classic psychedelic, whereas lophophorine lacks hallucinogenic properties [2]. Pellotine and anhalonidine are sedatives/hypnotics, while lophophorine is a potent convulsant [3]. These functional differences are underpinned by unique receptor binding profiles and toxicological thresholds, rendering any assumption of interchangeable activity invalid for research applications requiring specific mechanistic or phenotypic outcomes [4].

Quantitative Differentiation of Lophophorine from In-Class Analogs: A Comparative Evidence Guide


Absence of Hallucinogenic Effects in Humans Contrasts with Mescaline's Psychedelic Activity

In a self-experimentation report, Arthur Heffter administered 20 mg of lophophorine orally, resulting in vasodilation, headache, and a warm flushed feeling but no hallucinogenic or psychotomimetic effects. This stands in stark contrast to mescaline, a classic psychedelic phenethylamine from the same plant source, which induces profound perceptual alterations at doses of 200–400 mg. [1] [2]

Neuropsychopharmacology Natural Product Screening Structure-Activity Relationship

Potent Convulsant Activity in Animal Models Distinct from Sedative Pellotine and Anhalonidine

Lophophorine produces strychnine-like convulsions, reflex excitability, muscle stiffness, and paralysis in rabbit and frog models. In direct contrast, pellotine (a major Lophophora alkaloid) is a short-acting hypnotic, and anhalonidine is a sedative with about one-fourth the potency of pellotine, producing no convulsant activity. [1] [2]

Toxicology Neuropharmacology In Vivo Phenotyping

High Acute Toxicity in Rabbits Compared to Mescaline's Moderate LD50

Lophophorine exhibits a significantly lower intravenous LD50 of 15–20 mg/kg in rabbits, classifying it as highly toxic. In contrast, mescaline has a reported LD50 of approximately 212 mg/kg (i.v.) in mice, and pellotine shows no mortality at doses up to 100 mg/kg (i.p.) in mice. [1] [2] [3]

Toxicology Safety Pharmacology Preclinical Development

Weak Antagonist Activity at α4β1δ GABA_A Receptor Differentiates from Pellotine's High-Affinity 5-HT6/7 Agonism

In radioligand displacement assays, lophophorine shows weak antagonist activity at the recombinant human α4β1δ GABA_A receptor (IC50 = 1.02 × 10^3 nM). In contrast, pellotine demonstrates high-affinity binding to serotonergic receptors, including 5-HT6 (Ki = 170 nM) and 5-HT7 (Ki = 394 nM), acting as an agonist and inverse agonist, respectively. [1] [2]

Receptor Pharmacology Binding Assays Neurochemistry

Distinct Analytical Signature: GC Retention Index 1850 on Methyl Silicone Column

Lophophorine can be unambiguously identified in complex mixtures via gas chromatography, with a reported retention index (RI) of 1850 on a non-polar methyl silicone column. This value is distinct from other peyote alkaloids, such as mescaline (RI ~1575 on similar phases) and pellotine (RI ~1750), enabling precise differentiation in metabolomic and forensic analyses. [1] [2]

Analytical Chemistry Forensic Toxicology Natural Product Identification

Moderate Affinity for GluA1 AMPA Receptor Provides Mechanistic Clue for Convulsant Activity

Lophophorine inhibits kainate-induced currents in rat recombinant GluA1 (AMPA) receptors expressed in Xenopus oocytes with an IC50 of 2.80 × 10^3 nM. This moderate affinity for a key excitatory ion channel suggests a mechanism for its convulsant effects, distinct from mescaline which primarily acts via 5-HT2A serotonin receptors (Ki ~9,400 nM). [1] [2]

Ion Channel Pharmacology Excitotoxicity Neurochemistry

Optimal Research and Industrial Use Cases for Lophophorine (CAS 17627-78-0)


Mechanistic Studies of Strychnine-Like Convulsions and Neuroexcitation

Researchers investigating the neurophysiological basis of convulsant activity and excitotoxicity should select lophophorine. Its ability to induce strychnine-like convulsions in animal models and its moderate antagonism at GluA1 AMPA receptors (IC50 = 2.80 μM) [1] make it a specific probe for studying excitatory neurotransmission and seizure mechanisms, distinct from the serotonergic psychedelic and sedative alkaloids from the same plant source.

Development and Validation of Analytical Methods for Forensic Toxicology

Forensic and clinical toxicology laboratories require reference standards of lophophorine for the unambiguous identification of this toxic alkaloid in biological samples or plant material. Its distinct GC retention index (1850 on methyl silicone) [2] and unique mass spectrum provide a reliable analytical signature, enabling differentiation from co-occurring peyote alkaloids like mescaline and pellotine in cases of suspected poisoning or substance analysis.

Comparative Alkaloid Profiling and Chemotaxonomy of Lophophora Species

Botanical and natural product chemists studying the chemotaxonomy of Lophophora and related cactus genera require authenticated lophophorine as an analytical reference standard. As a nonphenolic alkaloid found in Lophophora williamsii and L. diffusa [3], its presence and relative abundance are key markers for species identification and for investigating the biosynthetic pathways of tetrahydroisoquinoline alkaloids, particularly in contrast to the more abundant phenolic compounds like pellotine.

Safety Pharmacology and Toxicological Risk Assessment

Safety pharmacologists evaluating the potential neurotoxic risks of natural products or related synthetic compounds can use lophophorine as a positive control for convulsant and lethal toxicity. Its well-characterized LD50 (15–20 mg/kg i.v. in rabbits) [4] provides a benchmark for assessing the safety margins of novel compounds and for understanding the structure-toxicity relationships within the tetrahydroisoquinoline alkaloid class.

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